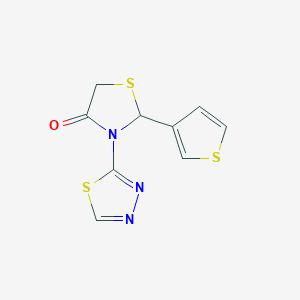
3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound features a unique structure combining thiadiazole, thiophene, and thiazolidinone moieties, which contribute to its wide range of applications in medicinal chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include refluxing the mixture in ethanol for several hours, followed by purification using column chromatography. The compound can be characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
DNA Replication: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit enzymes involved in cell proliferation, such as topoisomerases and kinases.
Apoptosis Induction: The compound can activate apoptotic pathways, leading to programmed cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 5-mercapto-1,3,4-thiadiazole share similar structural features and biological activities.
Thiazolidinone Derivatives: Compounds such as 2-thioxo-1,3-thiazolidin-4-one and 2-imino-1,3-thiazolidin-4-one also exhibit comparable properties.
Propriétés
Numéro CAS |
91260-07-0 |
|---|---|
Formule moléculaire |
C9H7N3OS3 |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
3-(1,3,4-thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H7N3OS3/c13-7-4-15-8(6-1-2-14-3-6)12(7)9-11-10-5-16-9/h1-3,5,8H,4H2 |
Clé InChI |
PCPXPSJLFMWURC-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(S1)C2=CSC=C2)C3=NN=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















